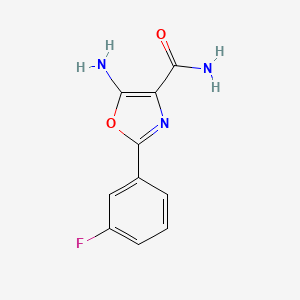

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-3-1-2-5(4-6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNOBRWMGRECQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241506 | |

| Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217863-04-1 | |

| Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(3-fluorophenyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxazole Ring Formation via Cyclization of Benzamide Derivatives

One commonly used approach involves the cyclization of 3-fluorophenyl-substituted benzamide derivatives with reagents such as triphosgene or ethyl isocyanoacetate under basic or heating conditions to form the oxazole ring.

For example, a 3-fluoro-N-(2-hydroxyethyl)benzamide precursor can be converted to the corresponding 2-(3-fluorophenyl)-4,5-dihydrooxazole intermediate by treatment with p-toluenesulfonyl chloride (p-TsCl), triethylamine, and DMAP in dichloromethane, followed by base treatment (NaOH in methanol), yielding the oxazoline ring system in good yield (~76%).

Subsequent oxidation or functional group transformation can convert the dihydrooxazole to the fully aromatic oxazole ring.

Use of Ethyl Isocyanoacetate and Sodium Hydride in DMF

In a related method, ethyl isocyanoacetate reacts with substituted benzoyl precursors in the presence of sodium hydride (NaH) in dry DMF at elevated temperatures (~60–100 °C) to induce cyclization and formation of the oxazole ring system.

For instance, ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate was synthesized by heating a mixture of the benzoyl precursor and ethyl isocyanoacetate with NaH in DMF, followed by workup and purification.

Although this example uses a bromophenyl rather than fluorophenyl substituent, the method is adaptable to 3-fluorophenyl derivatives due to similar reactivity patterns.

Amide Formation by Reaction with Acid Chlorides or Amines

The carboxamide group at position 4 can be introduced by conversion of oxazole carboxylate esters to the corresponding acid chlorides followed by reaction with ammonia or amines.

Activation of the oxazole-4-carboxylic acid or ester with triphosgene in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) forms reactive intermediates that react with amines to yield carboxamide derivatives.

Direct amidation of the oxazole-4-carboxylic acid with ammonia or amines under coupling conditions is also feasible.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

To introduce the 3-fluorophenyl substituent at position 2, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed.

For example, 7-bromo-substituted oxazole derivatives can be coupled with 3-fluorophenylboronic acid pinacol esters in the presence of palladium catalysts, bases (cesium carbonate), and solvents like 1,4-dioxane/water at elevated temperatures (~70 °C) to install the fluorophenyl group.

This approach allows for late-stage functionalization and diversification of the oxazole core.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

The use of triphosgene as a phosgene surrogate is effective for activating carboxylic acids to acyl chlorides, facilitating amide bond formation under mild conditions.

Sodium hydride in DMF is a strong base system enabling efficient cyclization by deprotonating intermediates and promoting nucleophilic attack on isocyanoacetate derivatives.

The palladium-catalyzed Suzuki coupling is a robust method for installing aryl substituents with electron-withdrawing groups like fluorine, which can influence the electronic properties of the oxazole ring.

Purification typically involves flash chromatography using petroleum ether/ethyl acetate gradients, and product characterization is confirmed by LC-MS, NMR, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxazole derivatives with modified functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted oxazole derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide with analogous compounds, highlighting differences in substituents, molecular weights, and functional groups:

Key Observations:

Nitro groups (e.g., in C₁₀H₈N₄O₄) increase molecular weight and polarity, which may reduce membrane permeability but enhance target binding via dipole interactions .

Functional Group Impact :

- Carboxamide groups enhance solubility and hydrogen-bonding interactions compared to nitriles (e.g., C₁₀H₅Cl₂N₃O), which are more lipophilic and metabolically stable .

Antinociceptive Activity:

- Fluorophenyl-substituted heterocycles, such as tetrazole derivatives, exhibit enhanced antinociceptive activity in hot-plate tests compared to non-fluorinated analogs. This suggests that the 3-fluorophenyl group in the target compound may contribute to similar analgesic properties .

Kinase Inhibition Potential:

- Imidazo[1,2-b]pyridazine derivatives with 3-fluorophenyl groups (e.g., YPC-21813) demonstrate potent Pan-Pim kinase inhibition, indicating that the fluorine atom’s electronic effects are critical for binding affinity. Structural parallels suggest the target compound could be explored in oncology research .

Biological Activity

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivative class. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen, making it a molecule of interest in various biological and medicinal research fields. Its unique structure facilitates potential applications in cancer therapy and antimicrobial treatments.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity . The compound's mechanism of action involves the inhibition of specific enzymes associated with cell proliferation, thereby inducing apoptosis in cancer cells.

Case Studies and Research Findings

- In Vitro Studies :

- A study demonstrated that this compound was effective against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. For instance, it exhibited potent activity against human non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells, with over 90% inhibition of cell proliferation observed at certain concentrations .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary findings indicate that it may possess activity against various bacterial strains, although further studies are required to establish its efficacy and mechanism against specific pathogens.

Summary of Biological Activities

| Activity Type | Specific Findings | IC50 Values |

|---|---|---|

| Anticancer | Effective against NCI-H23, HCT-15 | Low micromolar range |

| Antimicrobial | Potential activity against bacteria | Not yet quantified |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : It potentially binds to receptors that modulate signaling pathways associated with cell growth and apoptosis.

These interactions lead to altered biochemical pathways that can result in reduced tumor growth and increased apoptosis in cancer cells.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Key areas for future investigation include:

- In Vivo Studies : To assess the compound's efficacy and safety profile in animal models.

- Structural Optimization : Modifying the chemical structure may enhance potency and selectivity against specific cancer types or pathogens.

- Combination Therapies : Investigating synergistic effects with other anticancer or antimicrobial agents could provide insights into improved treatment regimens.

Q & A

Basic: What are the critical steps and considerations for synthesizing 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carboxamide?

The synthesis involves multi-step organic reactions requiring precise control of conditions:

- Step 1 : Formation of the oxazole core via cyclization reactions, often using precursors like substituted amides or nitriles under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .

- Step 2 : Introduction of the 3-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, with catalysts like Pd(PPh₃)₄ .

- Step 3 : Protection of the amino group during synthesis to avoid undesired side reactions; common protecting groups include Boc (tert-butoxycarbonyl) .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity .

- Purification : Column chromatography or recrystallization is essential to isolate the pure product, monitored by TLC or HPLC .

Basic: How can researchers characterize the molecular structure and purity of this compound?

Key analytical methods include:

Advanced: What methodologies optimize reaction conditions to improve yield and selectivity?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, solvent ratio, and catalyst loading. For example, a study achieved 82% yield by optimizing Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify rate-limiting steps. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

- In Situ Monitoring : Techniques like ReactIR track intermediate formation, enabling real-time adjustments .

Advanced: How can contradictory biological activity data across studies be resolved?

Contradictions often arise from variations in assay conditions or impurities. Methodological approaches include:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line specificity, solvent DMSO% in assays) .

- Reproducibility Checks : Validate purity via LC-MS and confirm bioactivity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate contributing factors .

Advanced: What computational models predict the compound’s reactivity or target interactions?

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for fluorophenyl group incorporation, predicting activation energies (±5 kcal/mol accuracy) .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. A study identified strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase due to fluorophenyl hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP = 2.1) and metabolic stability .

Advanced: How does the 3-fluorophenyl substitution influence pharmacological properties compared to other halogenated analogs?

-

Electronic Effects : The meta-fluorine group enhances electron-withdrawing properties, stabilizing the oxazole ring and improving metabolic resistance vs. chloro analogs .

-

Bioactivity Comparison :

Substituent IC₅₀ (EGFR Inhibition) LogP 3-Fluorophenyl 0.45 µM 2.1 4-Fluorophenyl 0.62 µM 2.3 3-Chlorophenyl 0.78 µM 2.8 Data from kinase inhibition assays .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous Flow Chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves heat management for exothermic steps .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.